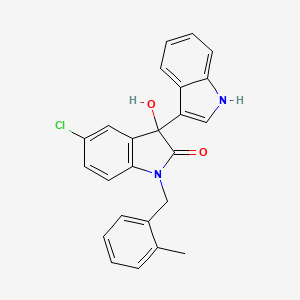![molecular formula C17H17F3N2O3 B15024147 2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B15024147.png)
2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene. This reaction is typically carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride. This reaction is usually performed at low temperatures to control the exothermic nature of the reaction.
Trifluoromethylation: A more advanced method involves the direct trifluoromethylation of a suitable precursor using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production often employs the Friedel-Crafts acylation method due to its simplicity and relatively high yield. The reaction is scaled up in large reactors with efficient cooling systems to manage the exothermic reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways involving trifluoromethyl groups.
Medicine
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Agriculture: It is investigated for its potential use as a pesticide or herbicide.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with serotonin receptors, which may explain some of its neurological effects.
類似化合物との比較
Similar Compounds
2,2,2-TRIFLUORO-1-PHENYLETHAN-1-ONE: Similar structure but lacks the indole and morpholine groups.
2,2,2-TRIFLUOROACETOPHENONE: Similar trifluoromethyl group but different aromatic ring structure.
1,1,1-TRIFLUORO-2-PROPANONE: Similar trifluoromethyl group but different carbon skeleton.
Uniqueness
The presence of the indole and morpholine groups in 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE makes it unique compared to other trifluoromethyl compounds. These groups contribute to its potential biological activity and make it a valuable compound for medicinal chemistry research.
特性
分子式 |
C17H17F3N2O3 |
|---|---|
分子量 |
354.32 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C17H17F3N2O3/c1-11-15(16(24)17(18,19)20)12-4-2-3-5-13(12)22(11)10-14(23)21-6-8-25-9-7-21/h2-5H,6-10H2,1H3 |
InChIキー |
XIKHFVCCVXFBNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15024067.png)
![9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15024077.png)
![1-(Azepan-1-yl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}ethanone](/img/structure/B15024079.png)
![1-[6-(furan-2-yl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15024080.png)
![N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine](/img/structure/B15024099.png)

![7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024109.png)
![6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B15024116.png)
![azepan-1-yl[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B15024122.png)
![2-(2-Methoxyethyl)-6,7-dimethyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024127.png)
![N-(2-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B15024129.png)
![6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-methyl-2H-pyridazin-3-one](/img/structure/B15024132.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B15024150.png)
![Diethyl 5-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15024155.png)
